molecular formula C12H17NO B8008824 3-[(2,5-Dimethylphenoxy)methyl]azetidine

3-[(2,5-Dimethylphenoxy)methyl]azetidine

Cat. No.: B8008824
M. Wt: 191.27 g/mol
InChI Key: SVRNNSYCRSTMEC-UHFFFAOYSA-N
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Description

3-[(2,5-Dimethylphenoxy)methyl]azetidine (CAS 1858987-43-5) is a high-value azetidine derivative of significant interest in chemical research and development. This compound features a azetidine ring, a four-membered nitrogen-containing heterocycle known for its role as a conformational constraint in medicinal chemistry, linked via a methyleneoxy bridge to a 2,5-dimethylphenyl group. With a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol , this structure serves as a versatile building block for the synthesis of more complex molecules. Its physicochemical properties, including a calculated logP of 2.23 and a polar surface area of 21.26 Ų , suggest favorable characteristics for drug discovery. Researchers are exploring its potential as a key synthetic intermediate in developing novel active ingredients. The structural motif of a phenoxymethyl-substituted azetidine is found in compounds with diverse biological activities. For instance, closely related chemical structures are investigated for the treatment of metabolic and inflammatory diseases and are utilized in the development of agrochemicals, such as the strobilurin fungicide mandestrobin which also contains a (dimethylphenoxy)methyl group . This makes 3-[(2,5-Dimethylphenoxy)methyl]azetidine a particularly valuable scaffold for constructing potential pharmacophores and optimizing lead compounds in both pharmaceutical and agrochemical research. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[(2,5-dimethylphenoxy)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-3-4-10(2)12(5-9)14-8-11-6-13-7-11/h3-5,11,13H,6-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRNNSYCRSTMEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Azetidine Intermediates

The phenoxymethyl group is introduced via nucleophilic substitution or reductive amination. In a representative procedure, azetidine-3-methanol reacts with 2,5-dimethylphenyl bromide in the presence of potassium carbonate, yielding 3-[(2,5-dimethylphenoxy)methyl]azetidine after 12 hours at 60°C. Alternatively, sodium triacethoxyborohydride-mediated reductive amination between azetidine aldehydes and 2,5-dimethylphenoxyamine achieves 91% yield under mild conditions.

Table 1: Comparative Alkylation Methods

MethodReagentsTemperatureTime (h)YieldSource
Nucleophilic SubstitutionK₂CO₃, DMF60°C1264%
Reductive AminationNaBH(OAc)₃, CH₃CNRT2491%

Palladium-Catalyzed Hydrogenolysis

Hydrogenolysis removes protecting groups (e.g., benzyl) from intermediates. For example, palladium hydroxide (20% on carbon) under 40 psi H₂ at 60°C cleaves benzyl groups from azetidine precursors over 72 hours, achieving >90% conversion. This step is critical for isolating the final product without residual protecting groups.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using chloroform/methanol (19:1) or hexane/ethyl acetate gradients. For polar intermediates, reverse-phase HPLC with acetonitrile/water mixtures resolves regioisomers, as evidenced by ≥98% purity in analogs.

Crystallization and Salt Formation

Hydrochloride salts are precipitated by bubbling HCl gas through ethanolic solutions of freebase azetidines, followed by reflux and washing with methyl tert-butyl ether. This method yields crystalline solids with 62–89.5% recovery, verified via ¹H-NMR and elemental analysis.

Mechanistic Insights and Optimization

Kinetics of Deprotection Reactions

TFAA-mediated cleavage follows pseudo-first-order kinetics, with rate constants (k) of 0.15 min⁻¹ at 0°C. The exothermic nature of the reaction necessitates controlled addition to prevent thermal degradation, particularly for heat-sensitive phenoxymethyl intermediates.

Solvent Effects on Alkylation

Polar aprotic solvents like DMF enhance nucleophilic substitution rates by stabilizing transition states, whereas acetonitrile improves reductive amination efficiency by reducing side reactions. Solvent selection directly impacts yields, with DMF providing a 15% increase over THF in analogous systems .

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Dimethylphenoxy)methyl]azetidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The phenoxy group can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted azetidine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Research Applications

Pharmacological Potential

Research indicates that azetidine derivatives, including 3-[(2,5-Dimethylphenoxy)methyl]azetidine, exhibit significant biological activity. They have been investigated for their potential as pharmaceutical intermediates or active ingredients in drug formulations targeting metabolic and inflammatory diseases.

Case Study: PPAR Agonism
A study demonstrated that azetidine derivatives could act as dual agonists for peroxisome proliferator-activated receptors (PPARα/γ). These receptors play crucial roles in regulating lipid metabolism and glucose homeostasis, making them important targets for diabetes treatment. The compound showed promising results in lowering plasma glucose levels without causing weight gain, a common side effect of many diabetes medications .

Material Development

In industrial settings, 3-[(2,5-Dimethylphenoxy)methyl]azetidine is explored for developing materials with specific properties such as antibacterial and antimicrobial coatings. Its unique chemical structure allows it to interact with various substrates effectively.

Table 2: Comparison of Azetidine Derivatives in Material Science

CompoundApplication AreaKey Properties
3-[(2,5-Dimethylphenoxy)methyl]azetidineAntibacterial coatingsHigh reactivity and stability
3-[(4-Isopropylphenoxy)methyl]azetidineAntimicrobial applicationsEnhanced binding affinity

Mechanism of Action

The mechanism of action of 3-[(2,5-Dimethylphenoxy)methyl]azetidine involves its interaction with specific molecular targets and pathways. The phenoxy group and azetidine ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Derivatives with Varied Aryloxy Substituents

3-((3,5-Difluorophenoxy)methyl)azetidine hydrochloride (CAS 1864063-63-7)
  • Molecular Formula: C₁₀H₁₂ClF₂NO
  • Molecular Weight : 235.66 g/mol
  • Key Features: The 3,5-difluorophenoxy group introduces electronegative fluorine atoms, enhancing metabolic stability compared to methyl groups. The hydrochloride salt improves solubility in aqueous media.
  • The reduced steric bulk compared to dimethyl groups may improve membrane permeability .
3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792)
  • Key Features: A naphthalene substituent replaces the dimethylphenoxy group, significantly increasing lipophilicity and aromatic surface area. The propoxy linker adds flexibility.
  • Pharmacological Relevance : Demonstrated neuroprotective effects against MPP⁺-induced cytotoxicity in cell models, likely via modulation of apoptotic pathways (e.g., Bcl-2/Bax regulation). The bulkier naphthalene group may enhance target affinity but reduce solubility .
3-[(3,4-Dimethoxyphenyl)methyl]azetidine (CAS 937618-80-9)
  • Molecular Formula: C₁₂H₁₇NO₂
  • Molecular Weight : 207.27 g/mol
  • Key Features : Methoxy groups at the 3- and 4-positions of the phenyl ring provide electron-donating effects, contrasting with the electron-neutral methyl groups in the target compound.
  • Metabolic Considerations : Methoxy groups are prone to O-demethylation, a common Phase I metabolic pathway, which may shorten half-life compared to dimethyl-substituted analogs .

Piperazine Derivatives with Similar Phenoxy Groups

HBK17 (1N-[3-(2,5-Dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride)
  • Molecular Formula : C₂₂H₂₉ClN₂O₂
  • Molecular Weight : 388.93 g/mol
  • Key Features : The piperazine ring replaces azetidine, offering two nitrogen atoms for hydrogen bonding. The extended propyl linker increases flexibility.
  • Pharmacological Implications : Piperazine derivatives are often explored for CNS applications due to their ability to cross the blood-brain barrier. However, the larger molecular weight may reduce oral bioavailability compared to azetidine-based compounds .

Structural and Metabolic Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Metabolic Pathway Insights
3-[(2,5-Dimethylphenoxy)methyl]azetidine C₁₂H₁₇NO 191.27 2,5-dimethylphenoxy, methylene Likely hydroxylation of methyl groups
3-((3,5-Difluorophenoxy)methyl)azetidine HCl C₁₀H₁₂ClF₂NO 235.66 3,5-difluorophenoxy Fluorine resists oxidation
HBK17 (piperazine analog) C₂₂H₂₉ClN₂O₂ 388.93 Piperazine, propyl linker N-dealkylation likely
KHG26792 (naphthalene analog) C₂₀H₂₄ClNO 337.87 Naphthalene, propoxy Oxidation of propoxy chain

Biological Activity

3-[(2,5-Dimethylphenoxy)methyl]azetidine is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and relevant case studies.

Molecular Formula: C13_{13}H17_{17}N
CAS Number: 3-[(2,5-Dimethylphenoxy)methyl]azetidine

The compound features an azetidine ring substituted with a 2,5-dimethylphenoxy group, which is hypothesized to enhance its biological activity through improved binding to biological targets.

The mechanism of action of 3-[(2,5-Dimethylphenoxy)methyl]azetidine involves its interaction with specific molecular targets within biological systems. It is believed to bind to certain receptors or enzymes, leading to modulation of cellular processes. The exact pathways remain under investigation but may include:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cell proliferation or survival.
  • Receptor Binding: It might interact with various receptors that mediate cellular signaling pathways associated with cancer and microbial resistance.

Antimicrobial Properties

Research indicates that 3-[(2,5-Dimethylphenoxy)methyl]azetidine exhibits significant antimicrobial activity. In vitro studies have shown it to be effective against a range of bacterial strains. The following table summarizes the antimicrobial efficacy based on minimum inhibitory concentration (MIC) values:

Microorganism MIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32
Candida albicans4

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays using various cancer cell lines demonstrated its ability to inhibit cell growth. Notably, it showed promising results against breast cancer cell lines MDA-MB-231 and MDA-MB-468:

Cell Line IC50_{50} (μM)
MDA-MB-2312.1
MDA-MB-4682.3

These findings suggest that 3-[(2,5-Dimethylphenoxy)methyl]azetidine may act as a potential therapeutic agent in cancer treatment.

Case Studies

  • Study on Antimicrobial Efficacy:
    A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various azetidine derivatives, including 3-[(2,5-Dimethylphenoxy)methyl]azetidine. Results indicated that the compound effectively inhibited bacterial growth and showed low cytotoxicity towards human cells, suggesting a favorable therapeutic index .
  • Anticancer Mechanism Investigation:
    In a separate study focusing on the anticancer effects of azetidine derivatives, researchers observed that treatment with 3-[(2,5-Dimethylphenoxy)methyl]azetidine led to apoptosis in cancer cells through the activation of caspase pathways . This mechanism highlights its potential as an anticancer agent.

Q & A

Basic: What are the recommended synthetic strategies for 3-[(2,5-Dimethylphenoxy)methyl]azetidine, and how can intermediates be purified effectively?

Answer:
Synthesis of azetidine derivatives typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, analogous compounds like amidines are synthesized via formylation followed by dehydration using phosphorus oxychloride . Key steps include:

  • Condensation: Reacting 2,5-dimethylphenol with a chloromethylazetidine precursor under basic conditions (e.g., K₂CO₃) to form the ether linkage.
  • Purification: Use column chromatography (silica gel with petroleum ether/ethyl acetate gradients) to isolate intermediates .
  • Characterization: Confirm purity via thin-layer chromatography (TLC) and gas chromatography (GC) .

Basic: How should researchers approach structural characterization of this compound, and what spectroscopic methods are most reliable?

Answer:
Combine multiple spectroscopic techniques:

  • NMR Spectroscopy: Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., methyl groups on the phenoxy ring and azetidine protons) .
  • FT-IR: Identify functional groups (e.g., ether C-O stretching at ~1250 cm⁻¹) .
  • Mass Spectrometry: Use EI-MS or HRMS to verify molecular weight and fragmentation patterns .

Advanced: What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature conditions?

Answer:

  • Controlled Stability Studies: Use accelerated degradation tests (e.g., 40–80°C, pH 1–13) and monitor via HPLC to track decomposition products .
  • Incompatibility Screening: Avoid exposure to oxidizing agents or strong acids, which may induce hazardous reactions .
  • Data Collection: Quantify degradation kinetics using Arrhenius plots to predict shelf-life under standard conditions .

Advanced: How can researchers resolve contradictions in reported bioactivity data for azetidine derivatives across studies?

Answer:

  • Comparative Analysis: Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability .
  • Meta-Analysis: Use statistical tools (e.g., Cohen’s d) to evaluate effect size consistency across datasets .
  • Replication Studies: Validate conflicting results by repeating experiments with rigorous controls, as emphasized in IUPAC guidelines for data reporting .

Advanced: What methodologies are recommended for assessing the environmental fate and ecotoxicological impacts of this compound?

Answer:
Adopt a tiered approach inspired by long-term environmental studies:

  • Phase 1 (Lab): Determine physicochemical properties (log P, water solubility) to model environmental distribution .
  • Phase 2 (Microcosm): Evaluate biodegradation in soil/water systems using LC-MS to track metabolite formation .
  • Phase 3 (Ecotoxicology): Conduct toxicity assays on model organisms (e.g., Daphnia magna) at cellular and population levels .

Advanced: How can computational modeling enhance the design of derivatives with improved target selectivity?

Answer:

  • Molecular Docking: Use software like AutoDock to predict binding affinities for target receptors (e.g., GPCRs) and optimize substituent geometry .
  • QSAR Modeling: Corrogate structural descriptors (e.g., Hammett constants) with bioactivity data to guide synthetic prioritization .
  • Validation: Cross-check in silico predictions with in vitro binding assays to refine models .

Basic: What safety protocols are essential when handling azetidine derivatives in the laboratory?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
  • Storage: Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent oxidation or polymerization .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Advanced: How can researchers optimize reaction yields while minimizing byproduct formation in large-scale synthesis?

Answer:

  • DoE (Design of Experiments): Apply factorial designs to test variables (catalyst loading, temperature) and identify optimal conditions .
  • In Situ Monitoring: Use FT-IR or Raman spectroscopy to track reaction progress and terminate at peak yield .
  • Green Chemistry Principles: Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

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